1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene
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Overview
Description
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH3) attached to a benzene ring, along with a 2-methylbut-3-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with 2-methylbut-3-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl substituent on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. For example, in biological systems, the compound may interact with cytochrome P450 enzymes, leading to its metabolism and subsequent biological effects.
Comparison with Similar Compounds
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Lacks the alkyl substituent, making it less reactive in certain chemical reactions.
4-Methoxy-2-methylbut-1-ene: Similar structure but lacks the benzene ring, resulting in different chemical properties.
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Contains an allyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
140836-83-5 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-10(2)9-11-5-7-12(13-3)8-6-11/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
MGUCZBCRDVJKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C=C |
Origin of Product |
United States |
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